molecular formula C7H14 B1588153 5-Methyl-2-hexene CAS No. 3404-62-4

5-Methyl-2-hexene

Cat. No.: B1588153
CAS No.: 3404-62-4
M. Wt: 98.19 g/mol
InChI Key: GHBKCPRDHLITSE-UHFFFAOYSA-N
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Description

5-Methyl-2-hexene: is an organic compound with the molecular formula C₇H₁₄ . It is a branched alkene, characterized by a double bond between the second and third carbon atoms and a methyl group attached to the fifth carbon atom. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. Alkenes are known for their reactivity due to the presence of this double bond, making them valuable intermediates in various chemical reactions and industrial processes .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Methyl-2-hexene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It can act as a substrate for certain enzymes, leading to the formation of various metabolites. For example, enzymes such as cytochrome P450 oxidases may catalyze the oxidation of this compound, resulting in the formation of epoxides or other oxidized products. These interactions can affect the activity of the enzymes and influence the overall metabolic pathways in which this compound is involved .

Cellular Effects

The effects of this compound on cells can vary depending on the cell type and the concentration of the compound. In general, this compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound may activate certain signaling pathways that regulate cell growth and differentiation. Additionally, changes in gene expression induced by this compound can lead to alterations in the production of proteins involved in metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to enzymes and either inhibit or activate their activity. For example, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing the enzymes from catalyzing their normal reactions. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression and subsequent alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to the formation of various degradation products. These degradation products may have different effects on cellular function compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity and other adverse effects in animal studies. These threshold effects highlight the importance of understanding the dosage-dependent effects of this compound in biological systems .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those catalyzed by enzymes such as cytochrome P450 oxidases. These enzymes can oxidize this compound to form epoxides or other oxidized products, which can then be further metabolized by other enzymes. The interactions of this compound with these enzymes can affect metabolic flux and the levels of various metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of this compound in specific cellular compartments. For example, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester the compound in specific organelles .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell. For instance, this compound may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. These interactions can influence the overall metabolic processes within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-2-hexene can be synthesized through several methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 5-methyl-2-hexanol using a strong acid such as sulfuric acid.

    Alkylation Reactions: Another method involves the alkylation of 1-pentene with methyl iodide in the presence of a strong base like potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound often involves catalytic processes that ensure high yield and selectivity. Catalysts such as zeolites or metal oxides are used to facilitate the alkylation or dehydration reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Meta-chloroperoxybenzoic acid, osmium tetroxide.

    Hydrogenation: Hydrogen gas, platinum or palladium catalyst.

    Halogenation: Bromine, chlorine.

Major Products Formed:

    Epoxides: Formed from oxidation reactions.

    Alkanes: Formed from hydrogenation reactions.

    Dihalides: Formed from halogenation reactions.

Scientific Research Applications

Chemistry: 5-Methyl-2-hexene is used as an intermediate in organic synthesis. Its reactivity makes it a valuable starting material for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: While specific biological applications of this compound are limited, its derivatives and reaction products are often explored for potential medicinal properties. For example, epoxides derived from this compound may exhibit biological activity and are studied for their potential therapeutic uses .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it a key component in the manufacture of various plastic materials .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-2-hexene is unique due to the specific position of its double bond and methyl group, which influences its reactivity and the types of reactions it can undergo. This structural uniqueness makes it a valuable compound in synthetic organic chemistry, offering distinct pathways for the synthesis of various derivatives and products .

Properties

CAS No.

3404-62-4

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

IUPAC Name

5-methylhex-2-ene

InChI

InChI=1S/C7H14/c1-4-5-6-7(2)3/h4-5,7H,6H2,1-3H3

InChI Key

GHBKCPRDHLITSE-UHFFFAOYSA-N

Isomeric SMILES

C/C=C/CC(C)C

SMILES

CC=CCC(C)C

Canonical SMILES

CC=CCC(C)C

boiling_point

88.1 °C

melting_point

-124.3 °C

3404-65-7
7385-82-2
3404-62-4

Pictograms

Flammable; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-Tertbutylperoxy-5-methyl-2-hexene-3-yne in the context of the presented research?

A1: 5-Tertbutylperoxy-5-methyl-2-hexene-3-yne (VEP) functions as a peroxide-containing monomer in the synthesis of surface-active copolymers. [, ] This monomer, when copolymerized with other monomers like a novel phosphate-containing surfmer and N-vinylpyrrolidone (NVP), introduces unique properties to the resulting copolymers.

Q2: How does the incorporation of 5-Tertbutylperoxy-5-methyl-2-hexene-3-yne influence the properties of the resulting copolymers?

A2: While the provided research abstracts don't delve into specific property changes, the presence of the peroxide group in VEP suggests its potential role in polymerization initiation. [, ] This could influence the molecular weight, polymerization kinetics, and potentially introduce reactive sites within the copolymer structure for further modification or grafting.

Q3: What potential applications are suggested for the surface-active copolymers synthesized using 5-Tertbutylperoxy-5-methyl-2-hexene-3-yne?

A3: The research highlights two primary applications: [, ]

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